

3-(4-Bromophenoxy)pyrrolidine hydrochloride for neuroscience research

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)pyrrolidine hydrochloride

Cat. No.: B1439684

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An In-Depth Technical Guide to **3-(4-Bromophenoxy)pyrrolidine hydrochloride** for Neuroscience Research

Introduction: Unveiling a Potent Modulator of Monoaminergic Systems

Within the vast landscape of neuropharmacology, the 3-aryloxyprrolidine scaffold has emerged as a privileged structure, yielding compounds with significant activity at monoamine transporters. These transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating synaptic neurotransmitter levels and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.^[1] **3-(4-Bromophenoxy)pyrrolidine hydrochloride** belongs to this promising class of molecules. Its structure suggests a high potential for interaction with these transporters, making it a valuable research tool for dissecting the complexities of monoaminergic signaling and for the early-stage discovery of novel central nervous system (CNS) agents.^[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, field-tested understanding of how to effectively characterize and utilize **3-(4-Bromophenoxy)pyrrolidine hydrochloride** in a neuroscience research setting. We will explore its core mechanism of action, provide self-validating experimental protocols for its in

vitro and in vivo evaluation, and discuss the critical interpretation of the data generated. The ultimate goal is to empower researchers to leverage this compound to its fullest potential in probing the neural underpinnings of mood, motivation, and cognition.

Section 1: Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of rigorous pharmacological research. These characteristics influence solubility, storage, and the design of experimental protocols.

Chemical Structure:

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Physicochemical Data Summary:

Property	Value	Source
IUPAC Name	3-(4-bromophenoxy)pyrrolidine hydrochloride	[3]
CAS Number	28491-03-4	[3]
Molecular Formula	C ₁₀ H ₁₃ BrClNO	N/A
Molecular Weight	294.57 g/mol	N/A
Appearance	White to off-white crystalline powder	[3]
Core Scaffold	Pyrrolidine	[4]

The synthesis of **3-(4-Bromophenoxy)pyrrolidine hydrochloride** typically involves established methods for the formation of N-heterocycles and ether linkages, leveraging precursors such as protected pyrrolidinols and 4-bromophenol.^[4] The hydrochloride salt form is utilized to enhance aqueous solubility and stability, which is crucial for preparing stock solutions for biological assays.

Section 2: Core Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesis for the neuropharmacological action of **3-(4-Bromophenoxy)pyrrolidine hydrochloride** is its function as a reuptake inhibitor at monoamine transporters.^[5] These integral membrane proteins are responsible for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signal.^[1] By blocking these transporters, the compound increases the extracellular concentration and residence time of these neurotransmitters, leading to enhanced dopaminergic, serotonergic, and noradrenergic neurotransmission.^{[5][6]}

The specific profile of inhibition—whether it selectively targets one transporter (e.g., a pure Dopamine Reuptake Inhibitor, or DRI) or affects multiple transporters (e.g., a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor, or SNDRI)—dictates its ultimate behavioral and therapeutic effects.^{[1][5]} A compound with high DAT affinity may produce psychostimulant effects, while balanced activity at SERT and NET is characteristic of many antidepressants.^[1]

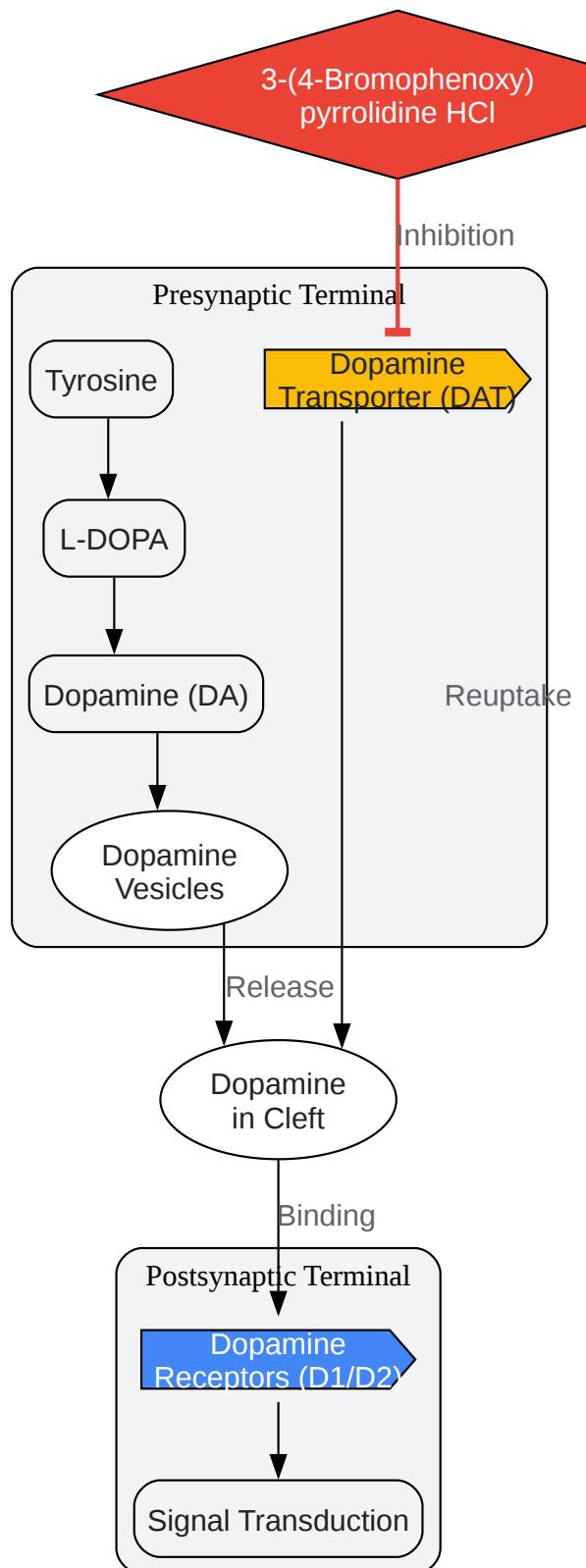
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Diagram of DAT Inhibition at the Synapse

Section 3: In Vitro Characterization: Binding Affinity & Functional Potency

To define the pharmacological profile of **3-(4-Bromophenoxy)pyrrolidine hydrochloride**, two primary types of in vitro assays are essential: radioligand binding assays and neurotransmitter uptake inhibition assays.^[7] It is critical to perform both, as they provide distinct but complementary information. Binding assays measure the compound's affinity (how tightly it binds to the transporter), while uptake assays measure its functional potency (how effectively it inhibits the transporter's action).^[8]

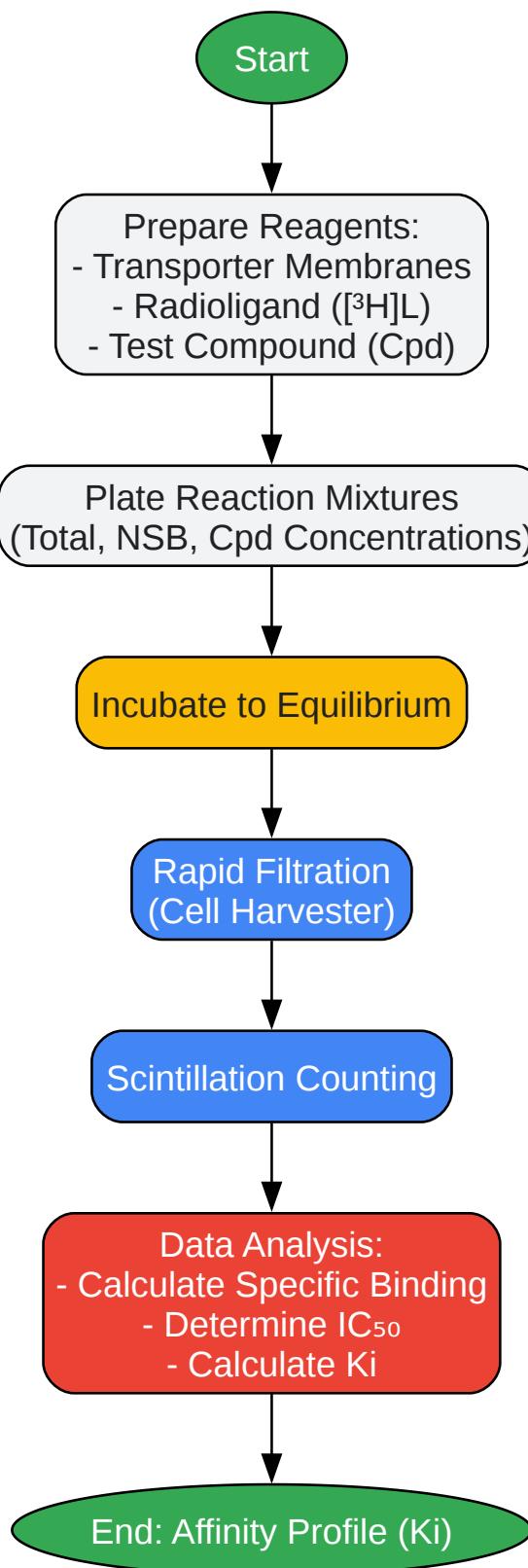
Radioligand Binding Assays

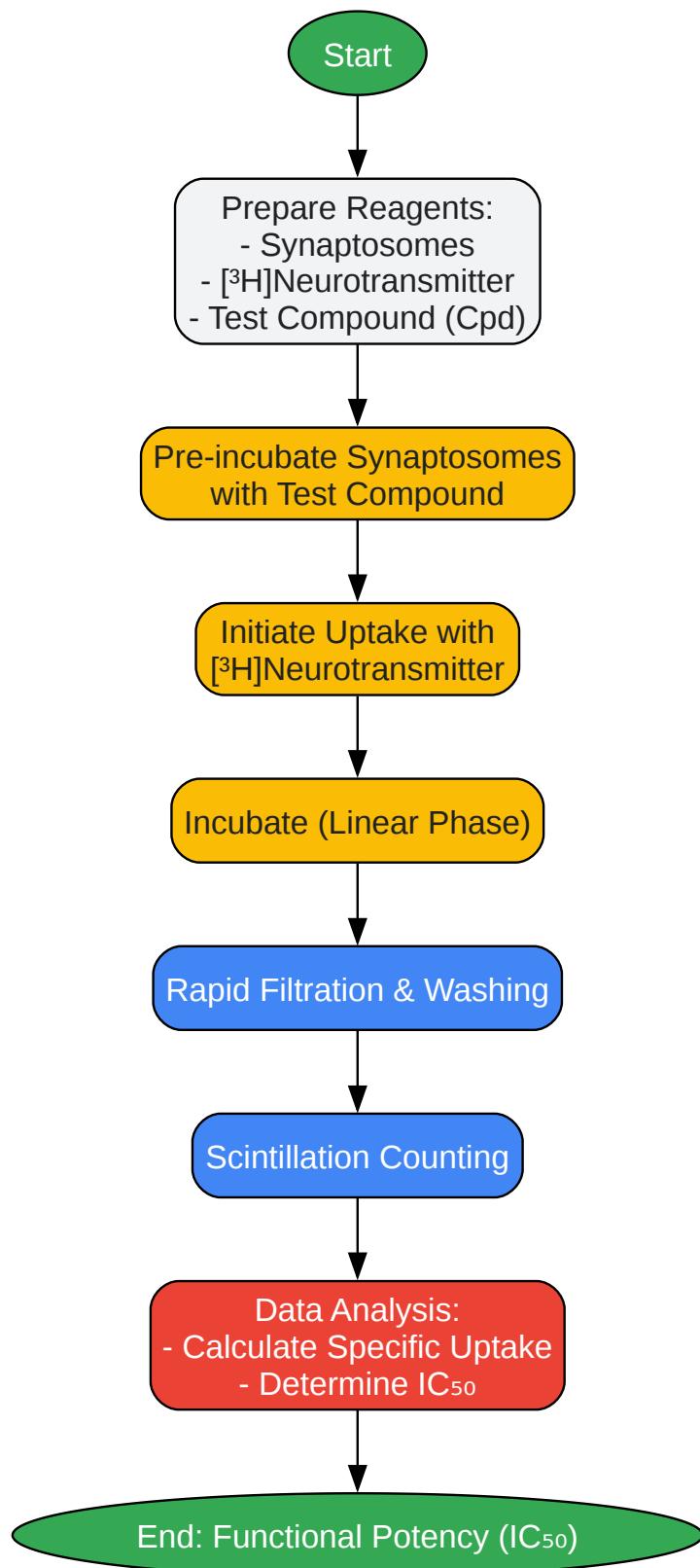
Causality & Objective: This assay quantifies the affinity of the test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand.^[9] The output is the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity.^[8] This experiment is foundational for determining which transporters the compound interacts with and how strongly.

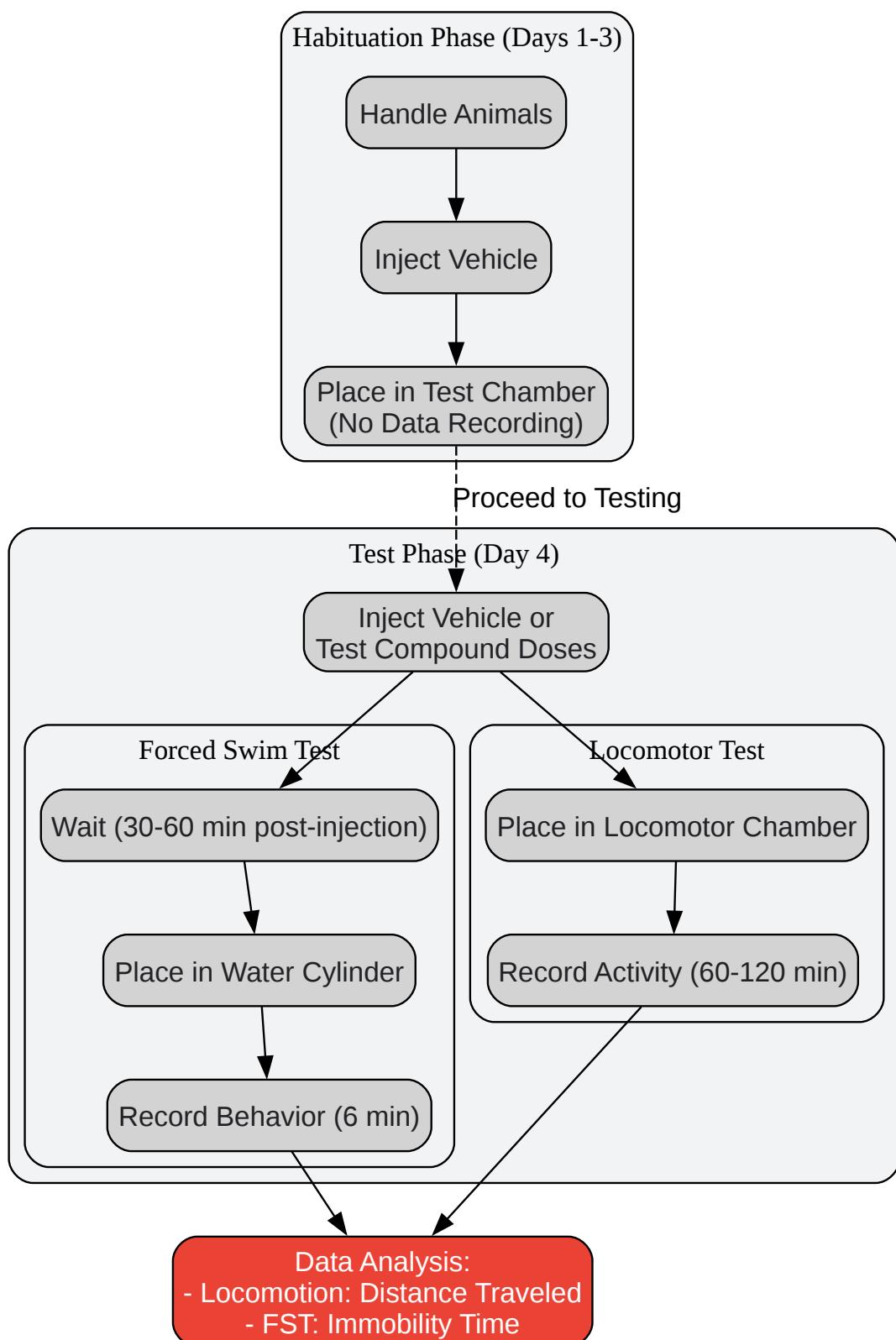
Experimental Protocol: Competitive Radioligand Binding Assay

- **Preparation of Membranes:** Use cell lines (e.g., HEK-293) stably expressing the human DAT, SERT, or NET, or use synaptosomal preparations from specific rodent brain regions (e.g., striatum for DAT).^{[10][11]}
- **Assay Buffer:** Prepare a suitable buffer (e.g., Tris-HCl with ions like NaCl and KCl) to ensure optimal binding conditions.^[10]
- **Reaction Mixture:** In a 96-well plate, combine:
 - Membrane preparation (containing the target transporter).
 - A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).^[7]
 - A range of concentrations of **3-(4-Bromophenoxy)pyrrolidine hydrochloride** (e.g., 10^{-11} M to 10^{-5} M).

- Controls (Self-Validation):
 - Total Binding: Radioligand + membranes (no competitor).
 - Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.[9]
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[10]
- Termination & Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
- Quantification: Wash the filters to remove residual unbound radioligand. Place the filtermat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding - Non-Specific Binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
 - Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.





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